molecular formula C19H20F3NO3 B1662365 2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid

2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid

Cat. No.: B1662365
M. Wt: 367.4 g/mol
InChI Key: KZWQAWBTWNPFPW-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Org 24598 is a potent and selective inhibitor of the glial glycine transporter GlyT1b . The primary role of GlyT1b is to regulate the reuptake of glycine, an inhibitory neurotransmitter, from the synaptic cleft .

Mode of Action

By inhibiting GlyT1b, Org 24598 increases the extracellular levels of glycine in the nucleus accumbens (nAc), an area of the brain involved in reward and addiction . This leads to an enhancement of the inhibitory effects of glycine on neuronal activity .

Biochemical Pathways

The increase in extracellular glycine levels can affect various biochemical pathways. For instance, it can enhance the inhibitory effects of glycine on NMDA receptors, which play a crucial role in synaptic plasticity and memory function . This can lead to changes in neuronal excitability and neurotransmission .

Pharmacokinetics

It’s known that the compound is active in vivo , suggesting that it has suitable pharmacokinetic properties for biological activity.

Result of Action

The inhibition of GlyT1b by Org 24598 and the subsequent increase in extracellular glycine levels can have several effects at the molecular and cellular levels. For instance, it has been shown to facilitate the alcohol deprivation abolishing and dopamine elevating effects of bupropion + varenicline in rats . This suggests that Org 24598 could potentially be used in the treatment of conditions such as Alcohol Use Disorder (AUD) .

Action Environment

The action, efficacy, and stability of Org 24598 can be influenced by various environmental factors. For instance, the presence of other drugs (such as bupropion and varenicline) can enhance the effects of Org 24598 . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Org 24598 involves several key steps:

    Starting Materials: The synthesis begins with the preparation of the intermediate compounds, which include phenylpropylamine and trifluoromethylphenol.

    Coupling Reaction: The phenylpropylamine is reacted with trifluoromethylphenol under specific conditions to form the desired phenoxypropylamine intermediate.

    Methylation: The intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield Org 24598.

Industrial Production Methods

Industrial production of Org 24598 follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification: Utilizing techniques such as recrystallization and chromatography to achieve high purity levels (≥98%).

Chemical Reactions Analysis

Types of Reactions

Org 24598 undergoes various chemical reactions, including:

    Oxidation: Org 24598 can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert Org 24598 to its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: Org 24598 can participate in nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are used in substitution reactions.

Major Products

Scientific Research Applications

Org 24598 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Sarcosine: Another glycine transporter inhibitor but with less selectivity and potency compared to Org 24598.

    Bitopertin: A GlyT1 inhibitor with similar therapeutic applications but different pharmacokinetic properties.

    ALX 5407: Another selective GlyT1 inhibitor with distinct chemical structure and potency.

Uniqueness of Org 24598

Org 24598 stands out due to its high selectivity for GlyT1b and negligible activity at other receptors and transporters. This selectivity reduces the likelihood of off-target effects, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO3/c1-23(13-18(24)25)12-11-17(14-5-3-2-4-6-14)26-16-9-7-15(8-10-16)19(20,21)22/h2-10,17H,11-13H2,1H3,(H,24,25)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWQAWBTWNPFPW-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC[C@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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